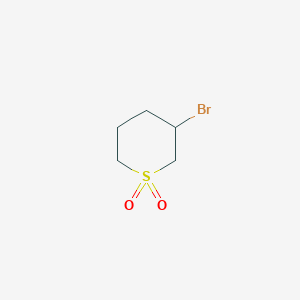
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
説明
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C5H9BrO2S and its molecular weight is 213.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
This compound is characterized by its unique structure, which includes a bromine atom and a dioxo group attached to a thiopyran ring. The presence of these functional groups suggests potential reactivity with various biological molecules.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate oxidative stress and inflammatory responses.
- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. It may modulate the activity of transcription factors such as NF-κB and p53.
- Antioxidant Activity : The compound's ability to scavenge free radicals suggests it could play a role in protecting cells from oxidative damage, which is relevant in various disease contexts.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits oxidative stress enzymes | |
| Antioxidant Activity | Reduces cellular oxidative damage | |
| Cell Proliferation | Modulates signaling pathways | |
| Apoptosis Induction | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Cancer Research : A study demonstrated that this compound could induce apoptosis in specific cancer cell lines by activating p53-mediated pathways. This finding suggests its potential as a therapeutic agent in oncology.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
- Oxidative Stress Studies : Laboratory experiments revealed that the compound effectively reduced markers of oxidative stress in cultured cells, highlighting its potential for protective applications against oxidative damage.
特性
IUPAC Name |
3-bromothiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOGDDBWJVTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-81-2 | |
| Record name | 3-bromotetrahydro-2H-thiopyran 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















